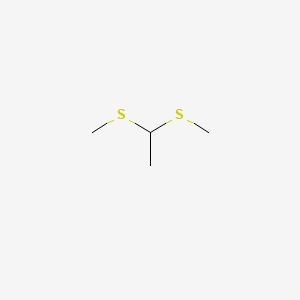
1,1-Bis(methylsulfanyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(methylsulfanyl)ethane is an organic compound with the molecular formula C₄H₁₀S₂. It is also known by other names such as acetaldehyde dimethyl mercaptal and acetaldehyde dimethyl thioacetal . This compound is characterized by the presence of two methylthio groups attached to the same carbon atom, making it a thioacetal derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis(methylsulfanyl)ethane can be synthesized through the reaction of acetaldehyde with methanethiol in the presence of an acid catalyst. The reaction typically proceeds as follows:
CH3CHO+2CH3SH→CH3CH(SCH3)2+H2O
This reaction involves the nucleophilic addition of methanethiol to acetaldehyde, forming the thioacetal product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(methylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioacetal groups back to thiols.
Substitution: The methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and peracids are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles such as halides and amines are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioacetals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(methylsulfanyl)ethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 1,1-Bis(methylsulfanyl)ethane involves its interaction with various molecular targets and pathways. The thioacetal groups can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(methylthio)ethane: This compound has two methylthio groups attached to adjacent carbon atoms, making it a thioether rather than a thioacetal.
Acetaldehyde dimethyl mercaptal: Another name for 1,1-Bis(methylsulfanyl)ethane, highlighting its structural similarity.
3-Methyl-2,4-dithiapentane: A related compound with a different carbon backbone and sulfur arrangement.
Uniqueness
This compound is unique due to its thioacetal structure, which imparts distinct chemical reactivity and stability compared to other thioethers and thioacetals. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
7379-30-8 |
|---|---|
Molekularformel |
C4H10S2 |
Molekulargewicht |
122.3 g/mol |
IUPAC-Name |
1,1-bis(methylsulfanyl)ethane |
InChI |
InChI=1S/C4H10S2/c1-4(5-2)6-3/h4H,1-3H3 |
InChI-Schlüssel |
MEZARKNHCDZUJN-UHFFFAOYSA-N |
SMILES |
CC(SC)SC |
Kanonische SMILES |
CC(SC)SC |
Key on ui other cas no. |
7379-30-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(2,5-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B1617115.png)





![2,2-[(E)-1,2-Diazenediyl]Dipyridine](/img/structure/B1617126.png)





